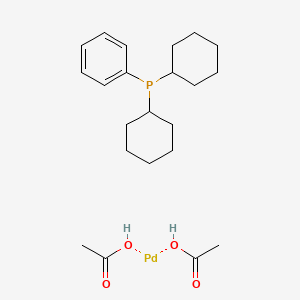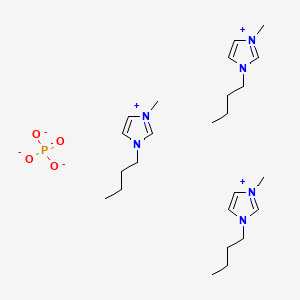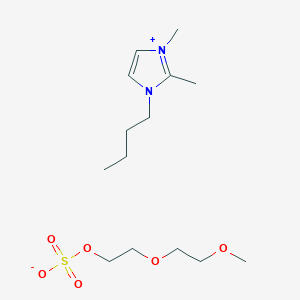
1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate typically involves the reaction of 1-butyl-2,3-dimethylimidazole with diethyleneglycolmonomethylether sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate exerts its effects is primarily through its ionic nature. The compound’s cations and anions interact with various molecular targets, facilitating reactions and processes. For example, in electrochemical applications, the ionic liquid enhances ionic conductivity and stability, improving the performance of batteries and other devices .
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylether sulfate can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate: This compound has similar solvation properties but may differ in terms of thermal stability and ionic conductivity.
1-Butyl-2,3-dimethylimidazolium bromide: This ionic liquid is used in similar applications but has different anionic components, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of cation and anion, providing a balance of properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;2-(2-methoxyethoxy)ethyl sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C5H12O6S/c1-4-5-6-11-8-7-10(3)9(11)2;1-9-2-3-10-4-5-11-12(6,7)8/h7-8H,4-6H2,1-3H3;2-5H2,1H3,(H,6,7,8)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFVBAIJLDNTQW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.COCCOCCOS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
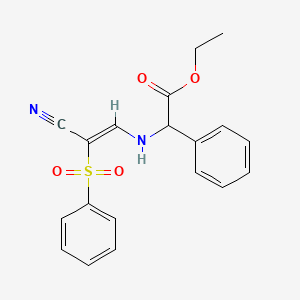
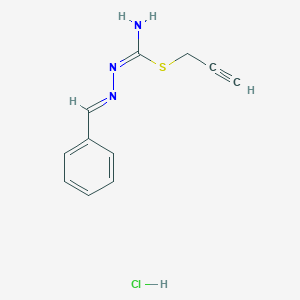

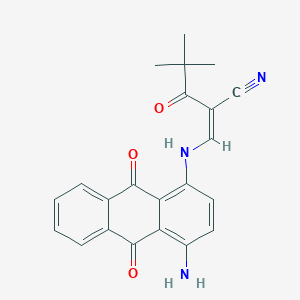
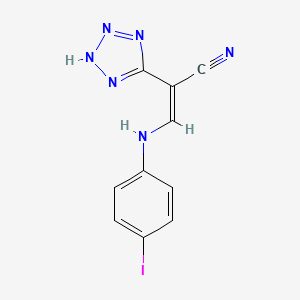
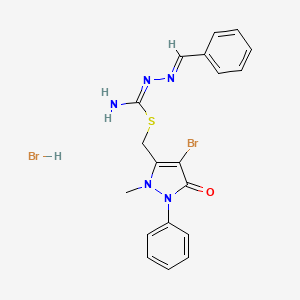
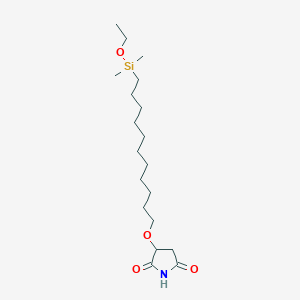

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

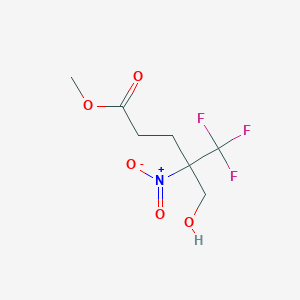
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
